molecular formula C16H32B2N4 B118164 Tetrakis(pyrrolidino)diborane CAS No. 158752-98-8

Tetrakis(pyrrolidino)diborane

Cat. No. B118164
M. Wt: 302.1 g/mol
InChI Key: SSJAPCOUEXPQNP-UHFFFAOYSA-N
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Description

Tetrakis(pyrrolidino)diborane is a chemical compound with the empirical formula C16H32B2N4 . It has a molecular weight of 302.07 .


Synthesis Analysis

The synthesis of Tetrakis(pyrrolidino)diborane involves the reaction of Bis (pyrrolidino) bromoborane under certain conditions . The reaction is carried out under nitrogen protection, with sodium metal and toluene. The mixture is heated until the metal sodium is completely dissolved, and then Bis (tetrahydropyrrole) boron bromide is added dropwise to the solution. After the addition, the mixture is stirred for a few hours, and then a solution of chlorocyclopentane is added. The reaction mixture is then filtered, and the filtrate is distilled under reduced pressure to obtain the product .


Molecular Structure Analysis

The molecular structure of Tetrakis(pyrrolidino)diborane is represented by the SMILES string C1CCN (C1)B (B (N2CCCC2)N3CCCC3)N4CCCC4 . The InChI key for the compound is SSJAPCOUEXPQNP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Tetrakis(pyrrolidino)diborane appears as yellow-tan crystals . It has a melting point of 78-82 °C . The compound has a predicted boiling point of 395.9±25.0 °C and a predicted density of 1.05±0.1 g/cm3 .

Scientific Research Applications

As a Precursor in Synthesis

Tetrakis(pyrrolidino)diborane(4) is a notable precursor for synthesizing bis(pinacolato)diborane(4), a critical intermediate in diborane derivatives used for various addition and insertion reactions into multiple bonds. Its solvolysis reactions and solution behavior with alcohols have been extensively studied (H. A. Ali, I. Goldberg, & M. Srebnik, 2002).

In Chemical Reactions

The compound has been involved in reactions with phenyliodonium bis(phenylsulfonyl)methanide, leading to the formation of various enamines and by-products, demonstrating its reactivity in complex chemical processes (S. Nikas, N. Rodios, A. Terzis, & A. Varvoglis, 1994).

In Synthesis of Novel Compounds

Tetrakis(pyrrolidino)diborane has been used in the synthesis of new compounds, such as tetrakis(2-pyridyl)methane, showcasing its utility in creating novel chemical structures (Kouzou Matsumoto, Masaki Kannami, & M. Oda, 2003).

In Oxidative Transformations

It has also been involved in oxidative transformations, as seen in studies involving tetrakis(pyridine)silver(II) peroxodisulfate, where it contributed to the oxidation of various organic compounds (H. Firouzabadi, P. Salehi, & I. Mohammadpour-Baltork, 1992).

In Bond Cleavage Studies

Research has been conducted on the cleavage of dihydrogen using tetra(o-tolyl)diborane(4), where tetrakis(pyrrolidino)diborane played a key role in the study of bond cleavage mechanisms (Nana Tsukahara, Hiroki Asakawa, Ka-Ho Lee, Zhenyang Lin, & M. Yamashita, 2017).

In Polymer Chemistry

Its derivatives, like pyrazole derivatives of diborane(4), have been explored for potential applications in polymer chemistry, indicating its versatility in various chemical contexts (C. Brock, M. K. Das, Robin P. Minton, & K. Niedenzu, 1988).

In Carboxamide Synthesis

Tetrakis(pyridin-2-yloxy)silane, a related compound, has been effectively used as a mild dehydrating reagent in the synthesis of various carboxamides, demonstrating its importance in organic synthesis (T. Tozawa, Yoshinobu Yamane, & T. Mukaiyama, 2005).

In Alkyne Diboration

It has been instrumental in the platinum(0)-catalyzed diboration of alkynes, providing an efficient approach to cis-bis(boryl)alkenes (Tatsuo Ishiyama, Nobuo Matsuda, Miki Murata, F. Ozawa, A. Suzuki, & N. Miyaura, 1996).

properties

IUPAC Name

dipyrrolidin-1-ylboranyl(dipyrrolidin-1-yl)borane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32B2N4/c1-2-10-19(9-1)17(20-11-3-4-12-20)18(21-13-5-6-14-21)22-15-7-8-16-22/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJAPCOUEXPQNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(B(N1CCCC1)N2CCCC2)(N3CCCC3)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32B2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90399031
Record name Tetrakis(pyrrolidino)diborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrakis(pyrrolidino)diborane

CAS RN

158752-98-8
Record name Tetrakis(pyrrolidino)diborane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90399031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(pyrrolidino)diborane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
H Abu Ali, I Goldberg, M Srebnik - Organometallics, 2001 - ACS Publications
The title compound adds to α,β-unsaturated carbonyls to give the products of 1,4-addition after hydrolysis of the intermediate boron enolates, in 68−86% isolated yield (four examples). …
Number of citations: 141 pubs.acs.org
H Abu Ali, I Goldberg, D Kaufmann, C Burmeister… - …, 2002 - ACS Publications
The insertion reaction of bis(pinacolato)diborane(4) [(Me 4 C 2 O 2 )BB(O 2 C 2 Me 4 ), 1] with various diazoalkanes provided novel representatives of a new class of substituted C1-…
Number of citations: 66 pubs.acs.org
HA Ali, A El Aziz Al Quntar, I Goldberg… - Organometallics, 2002 - ACS Publications
The platinum(0)-catalyzed diboration addition reaction of bis(pinacolato)diborane(4) [(Me 4 C 2 O 2 )BB(O 2 C 2 Me 4 ), 1] with various 1-alkynylphosphonates and 1-alkynylboronates …
Number of citations: 63 pubs.acs.org
AA Al Quntar, H Abu Ali, I Goldberg, M Srebnik - 2002 - fada.birzeit.edu
The platinum (0)-catalyzed diboration addition reaction of bis (pinacolato) diborane (4)[(Me4C2O2) BB (O2C2Me4), 1] with various 1-alkynylphosphonates and 1-alkynylboronates 3a-d …
Number of citations: 0 fada.birzeit.edu
FA Perras, DL Bryce - Chemical Science, 2014 - pubs.rsc.org
Diboron compounds are a part of a relatively unexplored, yet immensely useful, class of compounds. Their main use is for β-boration reactions where a boron center is rendered …
Number of citations: 47 pubs.rsc.org
YTA Wong, DL Bryce - Annual Reports on NMR Spectroscopy, 2018 - Elsevier
We review the progress made in 11 B solid-state nuclear magnetic resonance (SSNMR) spectroscopy of crystalline materials over the past 20 years, with a focus on the applications of …
Number of citations: 22 www.sciencedirect.com
K Kamienska-Trela - Nuclear Magnetic Resonance: Volume 44, 2015 - books.google.com
In this chapter, which is devoted to applications of spin–spin couplings, the literature published between June 2013 and May 2014 has been reviewed. The data included has been …
Number of citations: 5 books.google.com
F Güthlein - 2012 - opus.bibliothek.uni-wuerzburg.de
Die Diborane(4) Bis(catecholato)diboran und Bis(pinakolato)diboran können durch homogene und heterogene Katalysatoren durch eine Dehydrokupplungsreaktion ausgehend von …
Number of citations: 1 opus.bibliothek.uni-wuerzburg.de

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